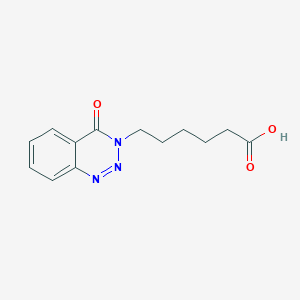

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid , also known by its chemical formula C7H4N3O2 , is a synthetic organic compound. Its molecular structure consists of a hexanoic acid moiety attached to a benzotriazinone ring. The benzotriazinone core contains a nitrogen atom and a ketone group, contributing to its intriguing reactivity and potential biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic pathways for this compound, literature reports suggest that it can be prepared through various methods, such as cyclization reactions or amidation of hexanoic acid derivatives with benzotriazinones. Researchers have explored both conventional and microwave-assisted techniques to achieve efficient yields .

Molecular Structure Analysis

The molecular structure of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid reveals its key features. The benzotriazinone ring imparts aromaticity and electron density, potentially influencing its interactions with biological targets. The hexanoic acid side chain provides flexibility and solubility. Analyzing bond angles, hybridization states, and functional groups within the molecule sheds light on its reactivity and stability .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include esterification, amidation, and nucleophilic substitutions. Researchers have investigated its behavior under different conditions, exploring its reactivity with nucleophiles, acids, and bases. These reactions are crucial for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

- Spectroscopic Data : Techniques like NMR, IR, and UV-Vis provide insights into its structure and functional groups .

Mecanismo De Acción

While specific studies on the mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid are limited, its structural resemblance to other bioactive compounds suggests potential biological roles. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical, safety precautions are crucial. Researchers should handle 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid in a well-ventilated area, wear appropriate protective gear, and avoid skin contact. Toxicity studies are necessary to assess potential risks. Dispose of waste properly and follow local regulations .

Propiedades

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXSJNETLFRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)

![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)

![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)